Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate
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Overview
Description
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis can yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The presence of the benzyloxy, bromine, and fluorine groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)-6-chloro-2-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-6-iodo-2-fluorobenzoate: Similar structure but with an iodine atom instead of bromine.
Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate is unique due to the specific combination of substituents on the benzoate core. The presence of both bromine and fluorine atoms can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 6-bromo-2-fluoro-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXKQWSWFAKSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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